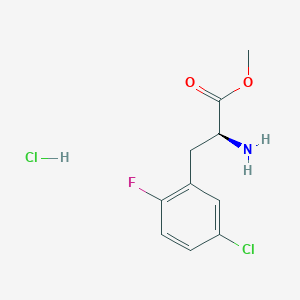
Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride is a synthetic compound used in scientific research. It is a member of the class of compounds known as amino acid derivatives and is commonly referred to as L-838,417. This compound has been shown to have potential therapeutic applications in the treatment of various medical conditions.
作用機序
The exact mechanism of action of Methyl (Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride is not fully understood. However, it is believed to act as a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of glutamate release in the brain and has been implicated in the pathophysiology of several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Methyl (this compound)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, which is involved in the regulation of anxiety and mood. Additionally, it has been shown to decrease the release of glutamate, which is involved in the development of neuropathic pain.
実験室実験の利点と制限
One advantage of using Methyl (Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride in lab experiments is its selectivity for the mGluR2 receptor. This allows for more precise targeting of this receptor and reduces the potential for off-target effects. However, one limitation is that this compound has not been extensively studied in humans and its safety profile is not fully understood.
将来の方向性
There are several future directions for research on Methyl (Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride. One area of interest is its potential applications in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models and may have potential as a treatment for substance abuse disorders. Additionally, further research is needed to fully understand the safety profile of this compound and its potential for use in humans.
合成法
The synthesis of Methyl (Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride is a multi-step process. The first step involves the reaction of 5-chloro-2-fluorobenzaldehyde with ethyl glycinate to form an intermediate compound. This intermediate is then reacted with methyl chloroformate to form the final product.
科学的研究の応用
Methyl (Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have potential applications in the treatment of neuropathic pain, cognitive disorders, and addiction.
特性
IUPAC Name |
methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKWGGANAPOQQZ-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=CC(=C1)Cl)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=C(C=CC(=C1)Cl)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2623875.png)

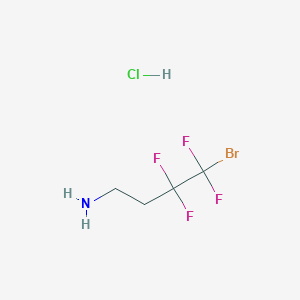
![4-ethyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2623881.png)
![Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2623882.png)
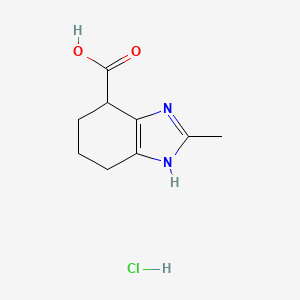

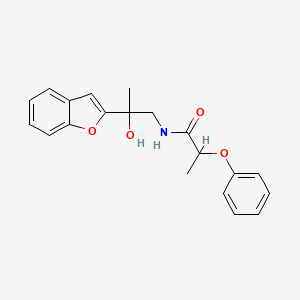
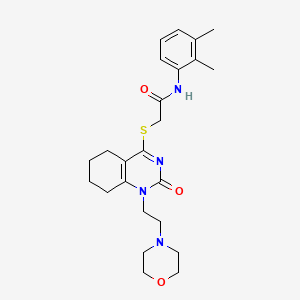


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methylbenzoate](/img/structure/B2623896.png)